
Methyl 2-amino-5-methylbenzoate
Overview
Description
Methyl 2-amino-5-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is also known as methyl 2-amino-5-methylbenzoic acid methyl ester. This compound is a derivative of benzoic acid and is characterized by the presence of an amino group and a methyl group on the benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically obtained through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl and amino groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-amino-5-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of telmisartan , an angiotensin II receptor blocker used to treat hypertension and metabolic disorders. The compound's structural characteristics facilitate its role in synthesizing telmisartan, which has shown efficacy in managing obesity-related conditions in preclinical studies involving diet-induced obese mice .
Case Study: Telmisartan Synthesis
- Compound : Telmisartan
- Role of this compound : Acts as a key intermediate.
- Research Findings : Studies indicate that telmisartan can be beneficial for metabolic syndrome management, including visceral obesity .
Agrochemical Applications
In agrochemicals, this compound is utilized as a precursor for the development of various herbicides and pesticides. Its ability to modify biological activity makes it valuable in creating compounds that can effectively control pests while being less harmful to non-target organisms.
Example Applications
- Herbicides : Used in formulations targeting specific weed species.
- Pesticides : Contributes to the development of safer pest control options.
Organic Synthesis
The compound is also significant in organic synthesis as a building block for more complex molecules. It is employed in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.
Synthetic Pathways
- This compound can be transformed into other derivatives through reactions such as:
- Esterification
- Amidation
- Nitration
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Methyl 2-amino-5-methylbenzoate can be compared with other similar compounds, such as:
- Methyl 2-amino-4-methylbenzoate
- Methyl 2-amino-6-methylbenzoate
- Methyl 3-amino-5-methylbenzoate
These compounds share similar structural features but differ in the position of the amino and methyl groups on the benzene ring. This positional variation can lead to differences in their chemical reactivity and biological activity .
Biological Activity
Methyl 2-amino-5-methylbenzoate, also known as methyl 5-methylanthranilate, is an organic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 18595-16-9
- Solubility : Soluble in organic solvents; moderate water solubility (0.507 mg/ml) .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antitumor Activity : Research indicates that this compound has potential antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines, particularly in combination therapies targeting polyamine metabolism .
- Mechanism of Action : The compound acts as an inhibitor of FUBP1 (Far Upstream Element Binding Protein 1), which is involved in the regulation of oncogenes such as c-Myc. By inhibiting FUBP1, this compound can disrupt cancer cell proliferation .
Case Studies
- Inhibition of Cancer Cell Growth :
- High-Throughput Screening :
Pharmacokinetics and Toxicology
The pharmacokinetic properties of this compound suggest a high potential for bioavailability:
Property | Value |
---|---|
Log P (Octanol/Water) | 1.97 |
GI Absorption | High |
BBB Permeant | Yes |
CYP Inhibitor Status | Not an inhibitor |
Toxicity Classification | Signal Word: Warning |
These properties indicate that the compound can effectively cross biological membranes, making it a viable candidate for therapeutic applications .
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antitumor Activity | Inhibits growth in pancreatic cancer cells |
FUBP1 Inhibition | Disruption of c-Myc expression |
Synergistic Effects | Enhanced efficacy in combination with DFMO |
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Log P | 1.97 |
Bioavailability Score | 0.55 |
Solubility | 0.507 mg/ml |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Methyl 2-amino-5-methylbenzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of 2-amino-5-methylbenzoic acid with methanol under acidic catalysis. Key parameters include temperature control (60–80°C), acid catalyst selection (e.g., sulfuric acid), and reaction monitoring using thin-layer chromatography (TLC) to track esterification progress . Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Optimization may involve adjusting molar ratios of reactants or employing microwave-assisted synthesis to reduce reaction time.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for identifying functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and NH₂ bending modes). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details, such as the methyl ester group (δ ~3.8–3.9 ppm in ¹H NMR) and aromatic proton environments . Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight and purity, as demonstrated in related benzoate analyses .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key practices include:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering controls: Fume hoods to minimize inhalation exposure.
- Waste disposal: Segregate contaminated materials and dispose via licensed hazardous waste services .
- Emergency measures: Immediate rinsing with water for skin contact and use of emergency showers/eye wash stations .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved and validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to determine unit cell parameters and atomic positions . Validate the structure using tools like PLATON to check for twinning, disorder, and hydrogen bonding geometry. For isostructural analogs (e.g., brominated derivatives), comparative analysis can resolve ambiguities in molecular packing .
Q. How can contradictions in spectroscopic or chromatographic data for this compound be addressed?
Discrepancies often arise from impurities or solvent effects. Cross-validate results using complementary techniques:
- FTIR vs. Raman: Confirm vibrational modes unaffected by fluorescence.
- DFT calculations: Compare experimental spectra with simulated vibrational frequencies to identify misassignments .
- High-performance liquid chromatography (HPLC): Quantify purity and isolate isomers or byproducts not resolved by GC .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
As a substituted anthranilate, it serves as a precursor in synthesizing heterocyclic compounds (e.g., benzoxazoles or quinazolines) with potential bioactivity. For example, brominated analogs are intermediates in antiviral or anticonvulsant drug development . Methodologically, coupling reactions (e.g., Suzuki-Miyaura) can functionalize the aromatic ring for targeted molecule design .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
Density functional theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps), reaction pathways, and regioselectivity in electrophilic substitution. Molecular docking studies may explore its interactions with biological targets, such as enzymes or receptors, to guide drug discovery .
Q. Methodological Recommendations
- Synthesis: Prioritize microwave-assisted methods for faster, greener synthesis .
- Characterization: Combine NMR, FTIR, and GC-MS for comprehensive structural elucidation .
- Crystallography: Use SHELX software for robust structure determination and validation .
- Safety: Adopt OSHA/NIOSH guidelines for chemical handling and waste management .
Properties
IUPAC Name |
methyl 2-amino-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYFUPTSWXVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360874 | |
Record name | methyl 2-amino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-16-9 | |
Record name | Benzoic acid, 2-amino-5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18595-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Amino-5-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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